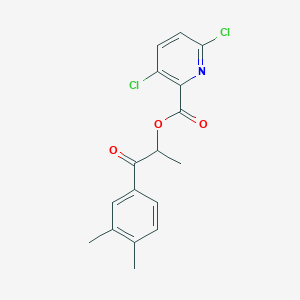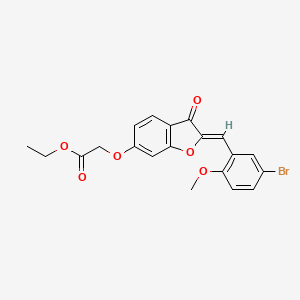![molecular formula C19H25N7O B2993548 2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol CAS No. 887213-16-3](/img/structure/B2993548.png)
2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol is a complex chemical compound, noted for its diverse applications in medicinal chemistry and pharmacology. Its unique structure lends itself to a range of chemical reactions and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multi-step organic reactions. Initially, the starting materials undergo a sequence of nucleophilic substitutions, cyclizations, and functional group manipulations. For instance, one common route starts with the synthesis of the pyrazolopyrimidine core, followed by functionalization with an appropriate piperazine derivative. The final steps typically involve attaching the ethanol moiety under mild, controlled conditions.
Industrial Production Methods
In an industrial setting, production scales up with optimized reaction conditions to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the final product's quality.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: : Reduction reactions can modify functional groups, typically using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, altering different positions in the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: : Sodium borohydride (NaBH₄), hydrogenation over palladium/carbon (Pd/C)
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions, Lewis acids for certain electrophilic substitutions
Major Products
Products vary depending on the reaction, but typically include derivatives with modified pharmacological properties or intermediates for further synthesis.
科学的研究の応用
2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol has significant potential in various scientific fields:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Serves as a probe to study cellular processes.
Medicine: : Investigated for its potential in developing therapeutic agents for conditions such as cancer and neurological disorders.
Industry: : Applied in the development of new materials and catalysts.
作用機序
This compound typically exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The interaction often involves binding to the active site, thereby modulating the activity of the target protein. This mechanism can lead to a cascade of cellular events, affecting biochemical pathways and cellular functions.
類似化合物との比較
2-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol
2-(4-(1-methyl-4-aminopyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol
This compound’s unique structure and properties enable it to serve as a versatile tool in scientific research and potential therapeutic applications. Anything specific you want to dive deeper into?
特性
IUPAC Name |
2-[4-[1-methyl-4-(2-methylanilino)pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-14-5-3-4-6-16(14)21-17-15-13-20-24(2)18(15)23-19(22-17)26-9-7-25(8-10-26)11-12-27/h3-6,13,27H,7-12H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXUUBHWOZPUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2993466.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2993467.png)
![(E)-N-[2-(1-Acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2993471.png)


![1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2993476.png)

![4-(azepan-1-ylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2993478.png)





![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2993488.png)
